Methyl 3-fluoro-4-hydroxybenzoate

Enzymology Inhibitor Discovery Mechanistic Studies

Methyl 3-fluoro-4-hydroxybenzoate is the critical fluorinated intermediate for synthesizing nanomolar‑potency KCa2/3 channel inhibitors (e.g., RA‑2, IC₅₀ 2–17 nM) and fluorinated NSAID candidates. The 3‑fluoro substituent systematically modulates logP, metabolic stability, and target binding—advantages completely absent in non‑fluorinated analogs. The methyl ester serves as a protected carboxyl handle for orthogonal amide coupling or selective hydrolysis. For research requiring precise electronic tuning in SAR campaigns, this 98%‑pure building block delivers consistent lot‑to‑lot performance.

Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
CAS No. 403-01-0
Cat. No. B1588349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-4-hydroxybenzoate
CAS403-01-0
Molecular FormulaC8H7FO3
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)O)F
InChIInChI=1S/C8H7FO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3
InChIKeyIYUSGKSCDUJSKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Fluoro-4-Hydroxybenzoate (CAS 403-01-0): A Fluorinated Building Block for Pharmaceutical R&D and Advanced Synthesis


Methyl 3-fluoro-4-hydroxybenzoate (CAS 403-01-0), a halogenated aromatic ester with the formula C₈H₇FO₃, is a versatile intermediate for medicinal chemistry and advanced organic synthesis . Its structure features a fluorine atom at the 3-position and a hydroxyl group at the 4-position on the benzoate ring, which together confer unique electronic and steric properties that influence reactivity, metabolic stability, and target binding affinity [1].

Why Methyl 3-Fluoro-4-Hydroxybenzoate Is Not Interchangeable with Non-Fluorinated or Acid Analogs in Procurement


Substituting methyl 3-fluoro-4-hydroxybenzoate with non-fluorinated analogs (e.g., methyl 4-hydroxybenzoate) or the free acid form (3-fluoro-4-hydroxybenzoic acid) can lead to significantly different biological outcomes and synthetic outcomes. The fluorine atom profoundly alters lipophilicity (logP), metabolic stability, and target binding [1], while the methyl ester provides a protected carboxyl group essential for orthogonal synthetic strategies [2]. Direct replacement with the acid form may reduce cell permeability or require additional synthetic steps, whereas non-fluorinated analogs lack the unique electronic effects that drive potency in certain target classes [1].

Quantitative Differentiation of Methyl 3-Fluoro-4-Hydroxybenzoate (CAS 403-01-0) Against Closest Analogs


Comparative Inhibition of Protocatechuate 3,4-Dioxygenase (3,4-PCD) by 3-Fluoro-4-Hydroxybenzoate

The fluorinated analog 3-fluoro-4-hydroxybenzoate (the free acid) exhibits superior inhibition of protocatechuate 3,4-dioxygenase (3,4-PCD) compared to non-halogenated 4-hydroxybenzoate and other regioisomers [1]. At a concentration of 200 μM, 3-fluoro-4-hydroxybenzoate achieved 19% inhibition, whereas 4-hydroxybenzoate showed only 12% inhibition under identical conditions [1]. The binding orientation of 3-fluoro-4-hydroxybenzoate in the active site of Pseudomonas putida 3,4-PCD has been resolved by X-ray crystallography at 2.15 Å resolution, revealing a high-affinity binding mode with minimal solvent exposure [2].

Enzymology Inhibitor Discovery Mechanistic Studies

Fluorine-Substituted Benzoates as Key Building Blocks for Nanomolar KCa2/3 Channel Modulators

Methyl 3-fluoro-4-hydroxybenzoate serves as a critical intermediate for synthesizing bis(3-fluoro-4-hydroxybenzoate) derivatives, which are potent pan-negative-gating modulators of KCa2/3 channels . The lead compound RA-2, synthesized from 3-fluoro-4-hydroxybenzoate building blocks, inhibits human KCa3.1 with an IC₅₀ of 17 nM and human KCa2.3 with an IC₅₀ of 2 nM, demonstrating nanomolar potency [1]. The fluorine atom is essential for this activity, as non-fluorinated analogs show significantly reduced potency or complete loss of channel modulation .

Ion Channels Cardiovascular Research Drug Discovery

Physicochemical Differentiation: Solubility and pKa of Methyl 3-Fluoro-4-Hydroxybenzoate

The methyl ester of 3-fluoro-4-hydroxybenzoic acid exhibits a predicted pKa of 7.10 ± 0.18, which is significantly lower than that of the non-fluorinated analog methyl 4-hydroxybenzoate (pKa ~8.5) . The fluorine atom increases the acidity of the phenolic hydroxyl group by approximately 1.4 pKa units, altering the ionization state at physiological pH and thereby affecting solubility, permeability, and target engagement . The compound is slightly soluble in water (calculated 2 g/L at 25°C) and has a calculated density of 1.309 g/cm³ at 20°C .

Physicochemical Properties Formulation ADME

High-Value Application Scenarios for Methyl 3-Fluoro-4-Hydroxybenzoate (CAS 403-01-0)


Synthesis of Fluorinated NSAIDs and Anti-Inflammatory Agents

Methyl 3-fluoro-4-hydroxybenzoate is a strategic starting material for synthesizing fluorinated non-steroidal anti-inflammatory drugs (NSAIDs). Its ester group can be selectively hydrolyzed to the acid or further functionalized via amide coupling, while the fluorine atom enhances metabolic stability and target binding [1]. This compound is cited in patent literature as a key intermediate for preparing biologically active benzoate derivatives [2].

Development of KCa Channel Modulators for Cardiovascular and Neurological Research

The fluorine atom at the 3-position is essential for the nanomolar potency of bis(3-fluoro-4-hydroxybenzoate) derivatives such as RA-2, which inhibits KCa2/3 channels with IC₅₀ values of 2–17 nM [1]. Methyl 3-fluoro-4-hydroxybenzoate enables the synthesis of these advanced tool compounds used to study endothelial function, smooth muscle relaxation, and neuronal excitability [2].

Mechanistic Probes for Protocatechuate 3,4-Dioxygenase (3,4-PCD) and Related Dioxygenases

The acid form, 3-fluoro-4-hydroxybenzoate, is the strongest known inhibitor of 3,4-PCD [1]. Methyl 3-fluoro-4-hydroxybenzoate can be hydrolyzed to generate this inhibitor for structural biology studies, including X-ray crystallography and resonance Raman spectroscopy, to elucidate enzyme mechanisms and guide the design of novel inhibitors [2].

Fluorinated Building Block for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns, methyl 3-fluoro-4-hydroxybenzoate serves as a versatile fluorinated scaffold. The fluorine substituent systematically modulates lipophilicity, electronic effects, and hydrogen-bonding capacity, enabling precise SAR exploration. Its use is documented in multiple patents for generating diverse compound libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-fluoro-4-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.